molecular formula C25H19NO5 B304092 1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE

1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE

Cat. No.: B304092
M. Wt: 413.4 g/mol
InChI Key: VMMXZOGCPHFVGO-UHFFFAOYSA-N
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Description

1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

Molecular Formula

C25H19NO5

Molecular Weight

413.4 g/mol

IUPAC Name

[1-(4-methylphenyl)-1-oxopropan-2-yl] 3-(1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C25H19NO5/c1-15-10-12-17(13-11-15)22(27)16(2)31-25(30)18-6-5-7-19(14-18)26-23(28)20-8-3-4-9-21(20)24(26)29/h3-14,16H,1-2H3

InChI Key

VMMXZOGCPHFVGO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE typically involves multi-step organic reactions. One common method includes the esterification of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid with 1-methyl-2-(4-methylphenyl)-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substituents: Halogenating agents, organometallic compounds

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2-(4-methylphenyl)-2-oxoethyl benzoate
  • 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
  • 1-methyl-2-(4-methylphenyl)-2-oxoethanol

Uniqueness

1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties

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